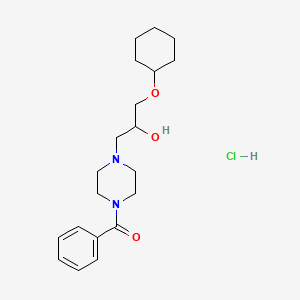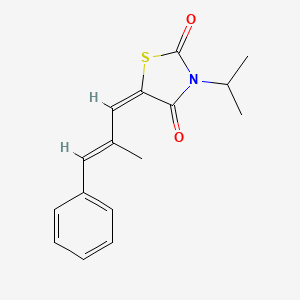
N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-N-2-(3,4-dichlorophenyl)-N-2-(phenylsulfonyl)glycinamide, commonly known as ADX-47273, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It is a promising drug candidate for the treatment of various neuropsychiatric and neurodegenerative disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease.
Mécanisme D'action
ADX-47273 acts as a positive allosteric modulator of N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmitter release. By binding to a specific site on N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, ADX-47273 enhances the receptor's response to glutamate, leading to increased signaling through downstream pathways. This, in turn, can modulate neuronal activity and improve cognitive function.
Biochemical and Physiological Effects
ADX-47273 has been shown to have several biochemical and physiological effects, including enhancing long-term potentiation (LTP), increasing synaptic plasticity, and promoting neuroprotection. These effects are thought to be mediated by the modulation of various signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
ADX-47273 has several advantages for lab experiments, including its high selectivity for N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also some limitations to its use, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for the research and development of ADX-47273. One area of focus is the optimization of the drug's pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Another area of interest is the exploration of ADX-47273's potential in treating other neurological and psychiatric disorders, such as autism spectrum disorder and addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying ADX-47273's effects on synaptic plasticity and neuroprotection.
Méthodes De Synthèse
The synthesis of ADX-47273 involves several steps, including the preparation of 1-adamantylamine, 3,4-dichlorophenylboronic acid, and phenylsulfonyl chloride, followed by the coupling of these compounds with glycine methyl ester to form the target molecule. The synthesis route has been optimized to achieve high yield and purity of ADX-47273.
Applications De Recherche Scientifique
ADX-47273 has been extensively studied in preclinical and clinical trials for its therapeutic potential in various neurological and psychiatric disorders. In animal models, ADX-47273 has shown efficacy in improving cognitive function, reducing anxiety-like behavior, and enhancing social interaction. In humans, ADX-47273 has been shown to be safe and well-tolerated, with promising results in treating schizophrenia and major depressive disorder.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-[N-(benzenesulfonyl)-3,4-dichloroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N2O3S/c25-21-7-6-19(11-22(21)26)28(32(30,31)20-4-2-1-3-5-20)15-23(29)27-24-12-16-8-17(13-24)10-18(9-16)14-24/h1-7,11,16-18H,8-10,12-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFPIPPFNDGBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN(C4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-1-adamantyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)

![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)


![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)


![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)

![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)